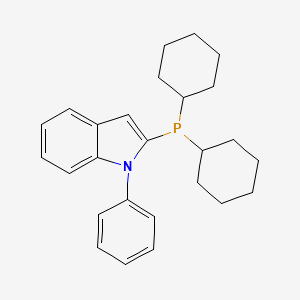
2-(Dicyclohexylphosphino)-1-phenylindole
Cat. No. B3029656
M. Wt: 389.5
InChI Key: TZWPHBJJVRIXMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07589081B2
Procedure details


1.6 ml (15 mmol.) of TMEDA are added to 1.93 g (10 mmol.) of 1 in 30 ml of hexane. A solution (1.6 M in hexane) of n-BuLi (6.25 ml, 10 mmol.) is added dropwise. After 3 hours, reflux (75° C.), the colour has deepened from yellow to orange. Without cooling, a solution of 2.2 ml (10 mmol.) of chlorodicyclohexylphosphane in 20 ml of hexane is added dropwise. Refluxing is carried out for a further one hour, the colour of the mixture lightening again and a white solid precipitating. After cooling, 30 ml of water are added to the mixture. The aqueous phase is extracted 3 times using 20 ml of hexane each time. The combined organic phases are washed with 10 ml of water, dried over Na2SO4 and concentrated in vacuo (45° C.). The yellow residue is boiled for 30 minutes in 30 ml of MeOH. After cooling to RT, the resulting product is filtered off (660 mg, 17%).





Identifiers


|
REACTION_CXSMILES
|
CN([CH2:4][CH2:5][N:6]([CH3:8])[CH3:7])C.[Li][CH2:10][CH2:11][CH2:12][CH3:13].Cl[P:15]([CH:22]1[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]1)[CH:16]1[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1>CCCCCC>[C:5]1([N:6]2[C:8]3[C:21](=[CH:16][CH:17]=[CH:18][CH:19]=3)[CH:20]=[C:7]2[P:15]([CH:22]2[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]2)[CH:16]2[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:4]=1
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
6.25 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
Step Three
|
Name
|
|
|
Quantity
|
2.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClP(C1CCCCC1)C1CCCCC1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
75 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Without cooling
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Refluxing
|
WAIT
|
Type
|
WAIT
|
|
Details
|
is carried out for a further one hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the colour of the mixture lightening again and a white solid precipitating
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
30 ml of water are added to the mixture
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase is extracted 3 times
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phases are washed with 10 ml of water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo (45° C.)
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The yellow residue is boiled for 30 minutes in 30 ml of MeOH
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to RT
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting product is filtered off (660 mg, 17%)
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=CC=C1)N1C(=CC2=CC=CC=C12)P(C1CCCCC1)C1CCCCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
